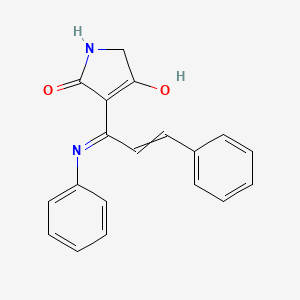
3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This method includes the reaction of acetylacetone with cinnamaldehyde in the presence of a base such as pyrrolidine . The reaction is carried out under an ice bath to control the temperature, followed by stirring at room temperature. The product is then purified using column chromatography with n-hexane and ethyl acetate as eluents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione
- 3-(Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione
Uniqueness
3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61382-87-4 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-hydroxy-4-[N-phenyl-C-(2-phenylethenyl)carbonimidoyl]-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C19H16N2O2/c22-17-13-20-19(23)18(17)16(21-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12,22H,13H2,(H,20,23) |
InChI Key |
CWSAKYIZIURWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1)C(=NC2=CC=CC=C2)C=CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















